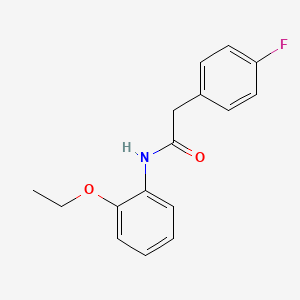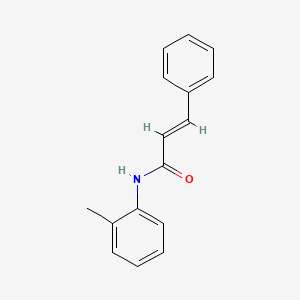![molecular formula C12H14F3N3OS B5858364 N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in signal transduction pathways.
作用機序
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea works by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in signal transduction pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the STAT pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting JAK2, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
実験室実験の利点と制限
One of the major advantages of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its selectivity for JAK2. This selectivity allows for the inhibition of JAK2 without affecting other kinases, reducing the risk of off-target effects. Additionally, this compound has been shown to be effective at low concentrations, making it a useful tool for studying JAK2 signaling pathways.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, this compound has been shown to have limited stability in aqueous solutions, which can make it difficult to store and use over time.
将来の方向性
There are a number of future directions for the study of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. One potential area of research is the development of more potent and selective JAK2 inhibitors based on the structure of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on downstream signaling pathways. Finally, there is a need for more research on the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders.
合成法
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(4-morpholinyl)benzoic acid. The resulting compound is then reacted with 2-(trifluoromethyl)phenyl isothiocyanate to form this compound.
科学的研究の応用
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
特性
IUPAC Name |
1-morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c13-12(14,15)9-3-1-2-4-10(9)16-11(20)17-18-5-7-19-8-6-18/h1-4H,5-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCYDFYUATPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)
